
4-(1-Aminoethyl)-2,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2,6-dichlorophenol is an organic compound with a phenolic structure substituted with an aminoethyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,6-dichlorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorophenol.
Aminoethylation: The 2,6-dichlorophenol undergoes a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position relative to the hydroxyl group.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-(1-Aminoethyl)-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(1-Aminoethyl)-2,6-dichlorophenol exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, and other cellular functions by binding to specific molecular targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Similar structure but lacks the chlorine atoms.
2,6-Dichlorophenol: Similar structure but lacks the aminoethyl group.
4-Aminophenol: Similar structure but lacks both the chlorine atoms and the aminoethyl group.
Uniqueness
4-(1-Aminoethyl)-2,6-dichlorophenol is unique due to the presence of both the aminoethyl group and the chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,6-dichlorophenol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
PMJBFUMHAPWEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288322.png)
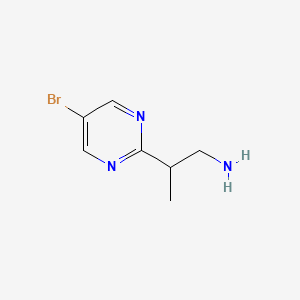


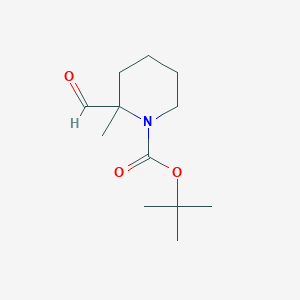
amine](/img/structure/B13288354.png)

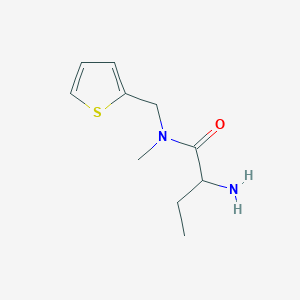

![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)
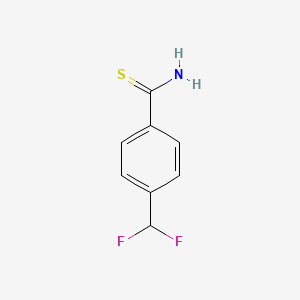
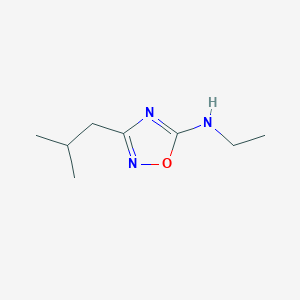
![(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13288394.png)

